molecular formula C40H64N4O6 B12706486 Einecs 302-167-8 CAS No. 94094-65-2

Einecs 302-167-8

Cat. No.: B12706486
CAS No.: 94094-65-2
M. Wt: 697.0 g/mol
InChI Key: TWNMHUZCMRABAI-UHFFFAOYSA-N
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Description

Einecs 302-167-8, also known as 2,4,6-trichlorophenol, is a chemical compound that belongs to the class of chlorinated phenols. It is widely used in various industrial applications due to its antimicrobial properties. This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trichlorophenol can be synthesized through the chlorination of phenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 6 positions on the phenol ring.

Industrial Production Methods

In industrial settings, 2,4,6-trichlorophenol is produced using large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorophenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form chlorinated quinones.

    Reduction: It can be reduced to form less chlorinated phenols.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Chlorinated quinones.

    Reduction: Less chlorinated phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,4,6-Trichlorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of other chlorinated compounds.

    Biology: It is studied for its antimicrobial properties and its effects on microbial growth.

    Medicine: Research is conducted on its potential use as an antiseptic or disinfectant.

    Industry: It is used in the production of pesticides, herbicides, and preservatives.

Mechanism of Action

The antimicrobial properties of 2,4,6-trichlorophenol are attributed to its ability to disrupt microbial cell membranes. It interacts with the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents. This leads to cell death and inhibition of microbial growth. The compound also interferes with enzymatic activities within the microbial cells, further contributing to its antimicrobial effects.

Comparison with Similar Compounds

2,4,6-Trichlorophenol can be compared with other chlorinated phenols such as:

    2,4-Dichlorophenol: Similar structure but with one less chlorine atom, resulting in different reactivity and applications.

    Pentachlorophenol: Contains five chlorine atoms, making it more toxic and used primarily as a pesticide and wood preservative.

    4-Chlorophenol: Contains only one chlorine atom, used in the synthesis of pharmaceuticals and dyes.

The uniqueness of 2,4,6-trichlorophenol lies in its balanced chlorination, which provides optimal antimicrobial properties while maintaining manageable toxicity levels for various applications.

Properties

CAS No.

94094-65-2

Molecular Formula

C40H64N4O6

Molecular Weight

697.0 g/mol

IUPAC Name

1,4-bis[3-(dimethylamino)propylamino]anthracene-9,10-dione;2-ethylhexanoic acid

InChI

InChI=1S/C24H32N4O2.2C8H16O2/c1-27(2)15-7-13-25-19-11-12-20(26-14-8-16-28(3)4)22-21(19)23(29)17-9-5-6-10-18(17)24(22)30;2*1-3-5-6-7(4-2)8(9)10/h5-6,9-12,25-26H,7-8,13-16H2,1-4H3;2*7H,3-6H2,1-2H3,(H,9,10)

InChI Key

TWNMHUZCMRABAI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CN(C)CCCNC1=C2C(=C(C=C1)NCCCN(C)C)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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